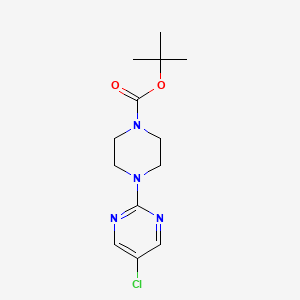tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate
CAS No.: 1323952-12-0
Cat. No.: VC8229859
Molecular Formula: C13H19ClN4O2
Molecular Weight: 298.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1323952-12-0 |
|---|---|
| Molecular Formula | C13H19ClN4O2 |
| Molecular Weight | 298.77 g/mol |
| IUPAC Name | tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | YLJDBQSKVVKNGY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl |
Introduction
Synthesis and Reaction Pathways
Core Synthetic Methodology
The compound is synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 2,5-dichloropyrimidine. Key steps include:
-
Reagent Setup: Reaction in 1-methyl-2-pyrrolidone (NMP) with potassium carbonate () as a base .
-
Thermal Activation: Heating at 80–90°C for 1 hour to facilitate substitution at the pyrimidine’s 5-position .
-
Purification: Filtration followed by aqueous workup to isolate the crude product .
| Reagent | Role | Quantity (mmol) |
|---|---|---|
| 2,5-Dichloropyrimidine | Electrophilic pyrimidine source | 13.00 |
| tert-Butyl piperazine-1-carboxylate | Nucleophile (piperazine core) | 12.40 |
| Base (deprotonates piperazine) | 25.00 |
Data adapted from patent US2019/330194 .
Reaction Optimization Insights
-
Solvent Choice: NMP’s high boiling point (202°C) and polar aprotic nature enhance reaction efficiency .
-
Base Selection: provides sufficient basicity without over-deprotonating intermediates .
-
Yield Considerations: While exact yields are undisclosed, similar protocols for analogous bromo-substituted derivatives achieve yields >60% .
Structural and Physicochemical Properties
Molecular Architecture
The compound features:
-
Pyrimidine Core: A planar, electron-deficient aromatic ring with chlorine at C5 and a piperazine substituent at C2.
-
Boc-Protected Piperazine: A six-membered secondary amine ring, sterically shielded by tert-butyl carbamate.
-
Electron-Withdrawing Effects: The chlorine atom enhances electrophilicity at C5, enabling further functionalization (e.g., cross-coupling).
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 298.77 g/mol | |
| Density | ~1.4 g/cm³ (estimated from analogs) | |
| Boiling Point | 451°C (extrapolated from bromo analog) | |
| Solubility | Soluble in DMSO, DMF; limited in water |
| Hazard Class | Precautionary Measures |
|---|---|
| Inhalation | Use fume hood; avoid dust generation |
| Skin Contact | Wear gloves; wash thoroughly post-exposure |
| Disposal | Incinerate; avoid water discharge |
Guidelines extrapolated from bromo-pyrimidine derivatives .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound serves as a precursor for:
-
Cross-Coupling Reactions: The C5 chlorine enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or alkyl groups.
-
Amination Reactions: Displacement of chlorine with amines to generate pyrimidine-based kinase inhibitors or antimicrobial agents .
-
Boc Deprotection: Acidic cleavage (e.g., HCl in dioxane) to yield free piperazine derivatives for further functionalization.
| Target Application | Example Derivative | Mechanism |
|---|---|---|
| Kinase Inhibition | Tyrosine kinase inhibitors | ATP-binding site disruption |
| Antimicrobial Agents | Fluoroquinolone analogs | DNA gyrase inhibition |
| CNS Modulators | Serotonin receptor agonists | Ligand-receptor binding |
Comparative Analysis with Structurally Related Compounds
Halogen Variants
| Compound | CAS | MW (g/mol) | Key Application |
|---|---|---|---|
| tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | 374930-88-8 | 343.22 | Cross-coupling intermediates |
| tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | 119285-07-3 | 264.32 | CNS-targeted ligands |
Functional Group Variants
| Compound | CAS | MW (g/mol) | Reactivity |
|---|---|---|---|
| tert-Butyl 4-(5-hydroxymethylpyrid-2-yl)piperazine-1-carboxylate | 857284-20-9 | 293.37 | Alcohol oxidation, etherification |
| tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate | 634468-96-5 | 264.32 | Unsubstituted pyrimidine core |
Data compiled from PubChem and supplier catalogs .
Challenges and Future Directions
Synthesis Limitations
-
Regioselectivity: Competing substitution at pyrimidine’s C2 position may occur under harsh conditions .
-
Cost Efficiency: High-purity NMP and drive production expenses .
Research Opportunities
-
Green Chemistry: Exploring eco-friendly solvents (e.g., ionic liquids) or microwave-assisted synthesis.
-
Biological Profiling: Screening against kinase panels or viral replication assays.
-
Prodrug Design: Utilizing Boc protection for targeted drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume